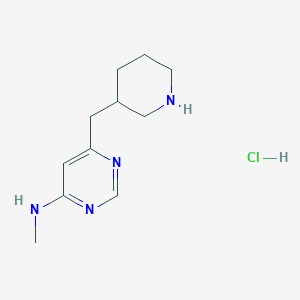

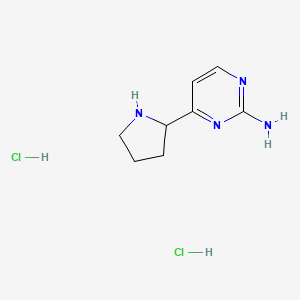

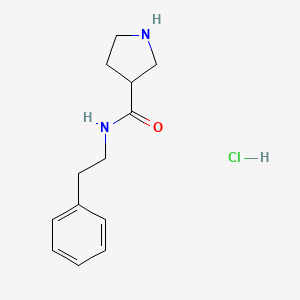

2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride

概要

説明

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered ring with one nitrogen atom . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, treatment of 2-methylpyridine with butyllithium results in deprotonation of the methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can vary. For instance, methyl pyrrolidine-2-carboxylate is a liquid . Its empirical formula is C6H11NO2, and its molecular weight is 129.16 .科学的研究の応用

Enantioselective Biotransformations in Organic Synthesis

- The study by Chen et al. (2012) discusses the use of amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, which relates to the chemical structure of interest. This process is significant in achieving high yields and excellent enantioselectivity, demonstrating its potential in the scalable preparation of compounds like aza-nucleoside analogues and drug-like pyrroline-fused diazepin-11(5H)-one compounds, integral in organic synthesis (Chen et al., 2012).

Synthesis of Disubstituted Pyrrolidines and Piperidines

- Boto et al. (2001) describe a synthesis method involving the oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, pertinent to the structure of 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride. This synthesis is crucial for creating 2,3-disubstituted pyrrolidines and piperidines, often used in various natural products (Boto et al., 2001).

Amide Ligands in Metal-Catalyzed Couplings

- Ma et al. (2017) discuss a class of amide ligands, including derivatives similar to this compound, which enable Cu-catalyzed coupling reactions. These reactions are essential in producing pharmaceutically important compounds (Ma et al., 2017).

Pyridine Amide Derivatives in Metal Ion Coordination

- The research by Kwiatek et al. (2017) involves the synthesis and characterization of pyridine amide derivatives, akin to the structure . These derivatives demonstrate a heightened potential for metal ion coordination, which is pivotal in various chemical processes (Kwiatek et al., 2017).

Selective Deprotection and Amidation Processes

- Yamada and Abe (2010) explore the use of the 2-pyridyl residue as a protecting group in carboxylic acids, relevant to the chemical structure . This process facilitates the selective cleavage of the protecting group and transformation into amides, integral in various chemical syntheses (Yamada & Abe, 2010).

Pyrrolidine Ligands in Metal Complexes Formation

- Research by Napitupulu et al. (2006) on methyl 2-[N-(2'-Pyridylmethyl)carbamyl]pyridine-6-carboxylate, closely related to the compound , shows its ability to form complexes with metals. This is crucial in studying the formation of polymetallic species and helicate formation (Napitupulu et al., 2006).

作用機序

Target of Action

Compounds similar to “2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their modulation can lead to therapeutic effects .

Mode of Action

The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction can either activate or inhibit the target’s function .

Biochemical Pathways

Similar compounds often affect pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .

Result of Action

Similar compounds often lead to changes in cell behavior, such as altered growth, differentiation, or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature can denature the compound, reducing its efficacy .

Safety and Hazards

将来の方向性

特性

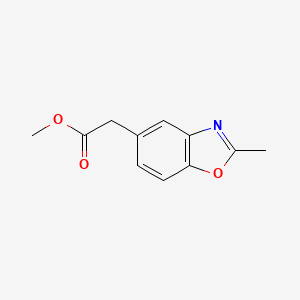

IUPAC Name |

2-methyl-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2.ClH/c1-9(4-3-5-12-9)8(14)11-6-7(13)10-2;/h12H,3-6H2,1-2H3,(H,10,13)(H,11,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOOQOGGIPOUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)NCC(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

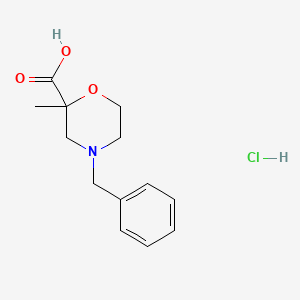

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)